1-Boc-(S)-3-Cyclopropylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

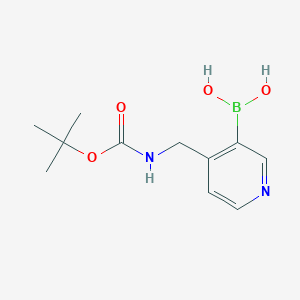

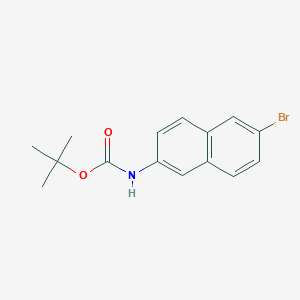

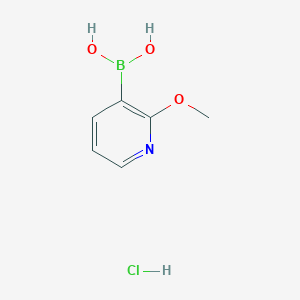

“1-Boc-(S)-3-Cyclopropylpiperazine” is a piperidine derivative with an amine protecting group used in the preparation of biologically active compounds .

Synthesis Analysis

The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . An alternate convergent synthesis of brexpiprazole 1 has been demonstrated, where the entire framework of the API has been assembled in a few simple steps from three readily available building blocks .

Molecular Structure Analysis

The molecular formula of “1-Boc-(S)-3-Cyclopropylpiperazine” is C9H18N2O2 . The Boc group is stable towards most nucleophiles and bases .

Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Physical And Chemical Properties Analysis

The physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation . The product is a solid form .

Wissenschaftliche Forschungsanwendungen

Green Chemistry and Catalyst-Free Synthesis

1-Boc-(S)-3-Cyclopropylpiperazine is utilized in green chemistry approaches for the BOC protection of amines. This process is significant as it eliminates the need for catalysts and solvents, making it an eco-friendly and efficient method for synthesizing protected amines .

Pharmacological Applications

In medicinal chemistry, piperazine derivatives, such as 1-Boc-(S)-3-Cyclopropylpiperazine, are key components in several blockbuster drugs. They are used for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The structural diversity of piperazines is crucial for drug discovery and development.

Organic Synthesis

The compound plays a role in organic synthesis, particularly in the chemoselective mono-N-Boc protection of amines. This is important for creating structurally diverse amines with potential applications in pharmaceuticals and fine chemicals .

Drug Development

1-Boc-(S)-3-Cyclopropylpiperazine is involved in the development of new pharmacological agents. Its derivatives are explored for their potential as therapeutic agents, contributing to the discovery of new drugs with improved efficacy and safety profiles .

Biochemical Research

In biochemistry, the Boc group is widely used for the protection of amino groups during peptide synthesis. The deprotection of the Boc group is a critical step in peptide synthesis, and 1-Boc-(S)-3-Cyclopropylpiperazine can be used in developing new methods for this purpose .

Medicinal Chemistry Research

This compound is researched for its role in the synthesis of piperazines, which are prevalent in diverse pharmacological agents. Advances in the C–H functionalization of the piperazine ring are particularly relevant, as they expand the toolbox for medicinal chemists .

Safety and Hazards

Zukünftige Richtungen

The future directions in the field of piperazine derivatives involve the development of new synthetic methods to afford functionalized piperazines with a focus on C–H functionalization . There is also a growing interest in the development of more efficient and sustainable methods for N-Boc deprotection .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-cyclopropylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEGEBMPXPIGCR-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 3-cyclopropylpiperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)